molecular formula C15H20O B8459424 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]prop-2-enal CAS No. 67468-55-7

2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]prop-2-enal

Cat. No. B8459424
CAS RN: 67468-55-7
M. Wt: 216.32 g/mol
InChI Key: VYLZDKRGDLITAA-UHFFFAOYSA-N
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Description

2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]prop-2-enal is a useful research compound. Its molecular formula is C15H20O and its molecular weight is 216.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]prop-2-enal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]prop-2-enal including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

67468-55-7

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]prop-2-enal

InChI

InChI=1S/C15H20O/c1-5-15(3,4)14-8-6-13(7-9-14)10-12(2)11-16/h6-11H,5H2,1-4H3

InChI Key

VYLZDKRGDLITAA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)C=C(C)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

162.2 g of p-tert.amyl-benzaldehyde are added under nitrogen gasification to a solution of 1.56 g of potassium hydroxide in 113 ml of methanol and 48.8 g of propionaldehyde are subsequently added dropwise at 40° C. over a period of 6 hours. The mixture is subsequently stirred at 40° C. for an additional hour, 2 ml of acetic acid are added and the mixture is concentrated on a rotary evaporator. The oily suspension is taken up in ether, washed neutral with water, dried and evaporated. By distillation there is obtained pure 3-(p-tert.amyl-phenyl)-2-methyl-acrolein of boiling point 117°-120° C./0.035 Torr.
Quantity
162.2 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
113 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

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